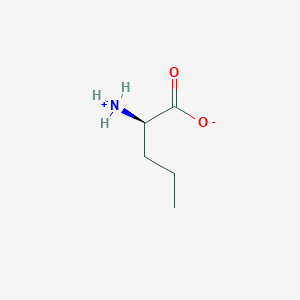

DL-Norvaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection in Alzheimer's Disease (AD):

Studies suggest that L-norvaline exhibits neuroprotective effects in animal models of AD. It may achieve this by:

- Reducing beta-amyloid plaque formation: These plaques are a hallmark feature of AD, and L-norvaline treatment has been shown to decrease their levels in the brains of mice .

- Alleviating neuroinflammation: L-norvaline may lessen the activity of microglia, immune cells in the brain that can contribute to inflammation in AD .

- Promoting neuroplasticity: This refers to the brain's ability to adapt and form new connections. L-norvaline treatment has been observed to increase levels of specific proteins associated with neuroplasticity in the brains of treated mice .

DL-Norvaline is a non-proteinogenic amino acid with the chemical formula and a molecular weight of approximately 117.1463 g/mol. It is also known by various names, including α-DL-aminopentanoic acid and DL-α-amino-N-valenic acid. This compound is an isomer of the more common amino acid valine, differing in its side chain structure, which affects its biological functions and applications .

The mechanism of action of norvaline in biological systems remains under investigation. Its presence in certain proteins might influence protein folding, stability, or function []. Some studies suggest norvaline might act as a neurotransmitter and could be involved in nitric oxide production. Additionally, research is exploring its potential role in treating Alzheimer's disease.

DL-Norvaline exhibits several biological activities, particularly in relation to its role as an arginase inhibitor. It has been shown to inhibit the enzyme arginase non-competitively, which is significant because arginase regulates the levels of arginine in the body. This inhibition can lead to increased levels of nitric oxide, a vital signaling molecule involved in various physiological processes such as vasodilation and immune response .

Additionally, DL-Norvaline has been studied for its potential effects on muscle metabolism and endurance due to its role in creatine biosynthesis. It may enhance exercise performance by increasing energy availability in muscle tissues .

DL-Norvaline has various applications across different fields:

- Pharmaceuticals: It is being explored for its potential therapeutic effects related to cardiovascular health and metabolic disorders due to its role in nitric oxide production and arginase inhibition.

- Nutritional Supplements: Often included in pre-workout supplements for athletes, DL-Norvaline is believed to enhance performance by improving blood flow and nutrient delivery to muscles during exercise .

- Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing metabolites in biological samples .

Research on DL-Norvaline's interactions primarily focuses on its relationship with arginine metabolism. As a non-competitive inhibitor of arginase, it influences the levels of arginine available for nitric oxide synthesis. Studies indicate that this interaction could have implications for managing conditions such as hypertension and erectile dysfunction by enhancing nitric oxide availability .

Furthermore, interaction studies have shown that DL-Norvaline may affect the activity of other metabolic enzymes, potentially influencing pathways related to energy metabolism and cellular signaling.

DL-Norvaline shares structural similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Key Features |

|---|---|---|

| L-Valine | Essential amino acid; involved in protein synthesis. | |

| D-Valine | Stereoisomer of L-valine; less common in nature. | |

| L-Norvaline | Stereoisomer; non-competitive arginase inhibitor. | |

| D-Norvaline | Less studied; potential similar properties to L-norvaline. |

DL-Norvaline's unique property lies in its ability to inhibit arginase without competing with arginine, which differentiates it from other similar compounds that do not possess this specific biological activity. Its role in enhancing nitric oxide production makes it particularly valuable in both clinical and athletic settings .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

760-78-1